1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol This compound features a nitro group (-NO2) attached to a benzene ring, with a cyclopropylmethylsulfanyl group (-SCH2C3H5) as a substituent
Preparation Methods
The synthesis of 1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzene and cyclopropylmethyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 4-nitrobenzene is reacted with cyclopropylmethyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation to form the corresponding amine.
Scientific Research Applications
1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
1-[(Cyclopropylmethyl)sulfanyl]-4-nitrobenzene can be compared with similar compounds such as:
4-Nitrothiophenol: Similar in having a nitro group and a sulfur-containing substituent, but differs in the nature of the sulfur substituent.
4-Nitrobenzyl Chloride: Contains a nitro group and a benzyl chloride substituent, differing in the type of substituent attached to the benzene ring.
4-Nitroanisole: Features a nitro group and a methoxy substituent, differing in the oxygen-containing substituent.
Properties
IUPAC Name |
1-(cyclopropylmethylsulfanyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCINKDFVMMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.